![molecular formula C18H20N2O3 B5649690 4-(2,2-dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide](/img/structure/B5649690.png)
4-(2,2-dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide
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Overview
Description
4-(2,2-Dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide is an organic compound with a complex structure that includes both amide and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures that the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may lead to the formation of a ketone or aldehyde, while reduction of the amide group may result in the formation of an amine.
Scientific Research Applications
4-(2,2-Dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of a particular enzyme, leading to a decrease in the production of a specific metabolite.
Comparison with Similar Compounds
4-(2,2-Dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide can be compared with other similar compounds, such as:
4-(2,2-Dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide: This compound has a methoxy group instead of a hydroxyl group, which may affect its chemical reactivity and biological activity.
4-(2,2-Dimethylpropanoylamino)-N-(2-chlorophenyl)benzamide: This compound has a chloro group instead of a hydroxyl group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)17(23)19-13-10-8-12(9-11-13)16(22)20-14-6-4-5-7-15(14)21/h4-11,21H,1-3H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYVLSQFQZHWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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